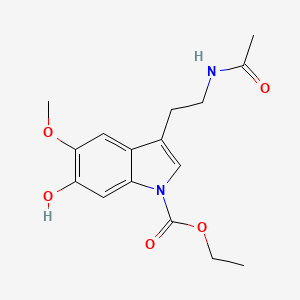
N7-[(2-Hydroxyethoxy)methyl)guanine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is a deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and is often utilized as a biochemical for proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves the incorporation of deuterium atoms into the molecular structure of N7-[(2-Hydroxyethoxy)methyl)guanine. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the correct positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as a labeled analogue for studying the metabolism and pharmacokinetics of antiviral drugs like acyclovir.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in the production of antiviral drugs
Mécanisme D'action
The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its incorporation into biological systems where it can mimic the behavior of its non-deuterated counterpart. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s interactions and transformations within biological pathways. This labeling is particularly useful in studying metabolic pathways and drug metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N7-[(2-Hydroxyethoxy)methyl)guanine: The non-deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine-d4.
Acyclovir: An antiviral drug that shares structural similarities with this compound.
Ganciclovir: Another antiviral drug with a similar mechanism of action .
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1794787-59-9 |
|---|---|
Formule moléculaire |
C8H11N5O3 |
Poids moléculaire |
229.232 |
Nom IUPAC |
2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 |
Clé InChI |
ZEJSSOYUBQMVHC-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(N1COCCO)C(=O)N=C(N2)N |
Synonymes |
2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy-d4)methyl]-6H-purin-6-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)





